

CL-387785: An In-depth Technical Guide to its Target Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-387785, also known as EKI-785, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling. This technical guide provides a comprehensive overview of the target selectivity profile of **CL-387785**, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Target Profile and Potency

CL-387785 is a highly potent inhibitor of EGFR. In vitro kinase assays have demonstrated its ability to inhibit EGFR with an IC50 value of approximately 370 pM.[1] The compound also effectively inhibits the autophosphorylation of EGFR in cellular assays at nanomolar concentrations.

Table 1: In Vitro and Cellular Potency of CL-387785 against Primary Targets



Target	Assay Type	IC50 Value	Cell Line	Source
EGFR	In vitro kinase assay	370 pM	-	[1]
EGFR Autophosphoryla tion	Cellular assay	5 nM	A431	[1]
c-erbB-2 (HER2) expressing cells	Cell proliferation assay	31 nM	-	[1]
EGFR (T790M mutant) expressing cells	Cell proliferation assay	-	H1975	[2]

Target Selectivity and Off-Target Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. While a full kinome scan profiling for **CL-387785** is not readily available in the public domain, existing literature indicates a degree of selectivity for EGFR and its family member, c-erbB-2 (HER2).

The inhibitory activity of **CL-387785** extends to the T790M mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[2] This positions **CL-387785** as a valuable tool for studying and potentially overcoming this resistance mechanism.

Further research is required to fully elucidate the off-target profile of **CL-387785** against a broad panel of kinases. Researchers are encouraged to perform comprehensive kinome profiling to identify any potential off-target interactions that may contribute to the compound's overall biological activity or toxicity.

Signaling Pathway

CL-387785 exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell

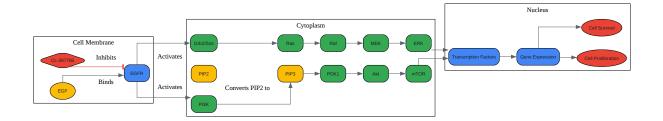




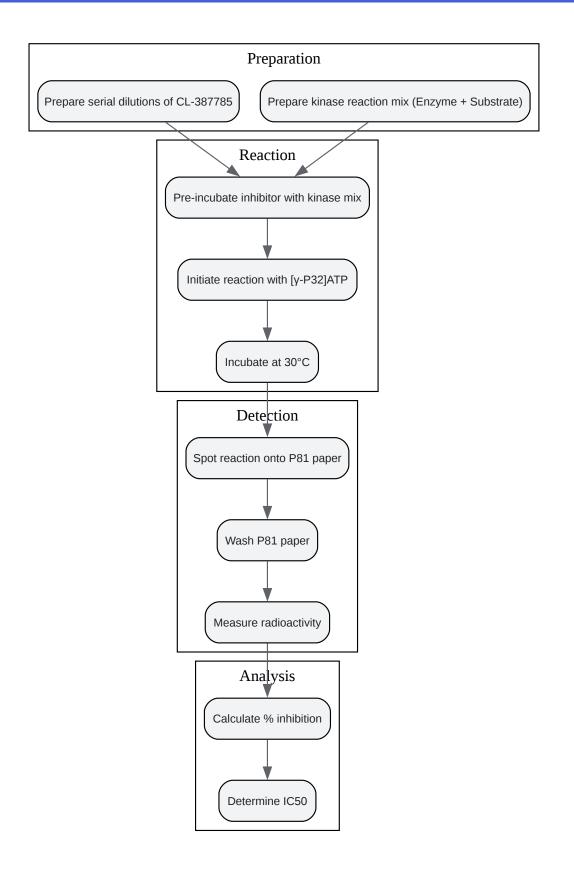


proliferation, survival, and differentiation. By irreversibly binding to the ATP-binding site of EGFR, **CL-387785** blocks these downstream signals.

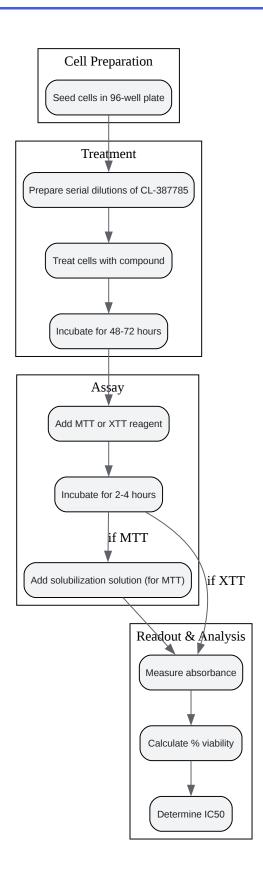












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